4-(Aminomethyl)nicotinicacid
Description
4-(Aminomethyl)nicotinic acid is a pyridine derivative featuring a nicotinic acid backbone (pyridine-3-carboxylic acid) with an aminomethyl (-CH₂NH₂) substituent at the 4-position. This structural motif confers unique physicochemical properties, such as enhanced solubility in polar solvents due to the ionizable carboxylic acid and basic aminomethyl groups.
Properties
Molecular Formula |
C7H8N2O2 |
|---|---|
Molecular Weight |
152.15 g/mol |
IUPAC Name |
4-(aminomethyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H8N2O2/c8-3-5-1-2-9-4-6(5)7(10)11/h1-2,4H,3,8H2,(H,10,11) |
InChI Key |
HEPAEHPKJHGFHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1CN)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)nicotinic acid typically involves the introduction of an aminomethyl group to the nicotinic acid structure. One common method is the reaction of 4-chloronicotinic acid with a substituted amine under controlled conditions. The reaction is usually carried out in a three-necked, round-bottomed flask fitted with a nitrogen inlet adapter .
Industrial Production Methods
Industrial production methods for 4-(Aminomethyl)nicotinic acid may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The aminomethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nicotinic acid derivatives, while substitution reactions can produce a variety of functionalized nicotinic acid compounds.
Scientific Research Applications
4-(Aminomethyl)nicotinic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes and metabolic pathways.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)nicotinic acid involves its interaction with various molecular targets and pathways. It can act as a precursor to nicotinamide coenzymes, which play a crucial role in redox reactions and cellular metabolism. The compound’s effects are mediated through its ability to donate or accept electrons in these reactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Substituent Position and Functional Groups
Table 1: Key Structural Analogues of 4-(Aminomethyl)nicotinic Acid
*Similarity scores calculated based on Tanimoto coefficients from structural databases .
Physicochemical Properties
- Solubility and Acidity: The carboxylic acid group (pKa ~2.5) and aminomethyl group (pKa ~9–10) make 4-(Aminomethyl)nicotinic acid zwitterionic at physiological pH, enhancing aqueous solubility compared to non-polar derivatives like 4-phenylnicotinic acid . In contrast, 4-methylnicotinic acid lacks the basic aminomethyl group, resulting in lower solubility in acidic media .
- Thermal Stability: Derivatives like 4-Amino-5-methylnicotinic acid (melting point unreported) and 4-[4-(Aminomethyl)phenyl]benzoic acid hydrochloride (MW 263.72 g/mol) suggest that bulky substituents reduce melting points and stability .
Key Differences and Implications
- Electronic Effects: The aminomethyl group (-CH₂NH₂) is less electron-withdrawing than a direct amino group (-NH₂), altering the pyridine ring’s electron density and reactivity .
- Bioavailability: The zwitterionic nature of 4-(Aminomethyl)nicotinic acid may improve blood-brain barrier penetration compared to 4-methylnicotinic acid .
- Synthetic Complexity: Introducing the aminomethyl group likely requires protective strategies for the amine, increasing synthesis steps compared to 4-amino derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
